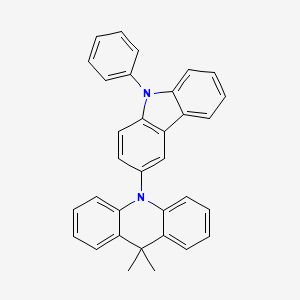

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

CAS No.:

Cat. No.: VC16511620

Molecular Formula: C33H26N2

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H26N2 |

|---|---|

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | 9,9-dimethyl-10-(9-phenylcarbazol-3-yl)acridine |

| Standard InChI | InChI=1S/C33H26N2/c1-33(2)27-15-7-10-18-31(27)35(32-19-11-8-16-28(32)33)24-20-21-30-26(22-24)25-14-6-9-17-29(25)34(30)23-12-4-3-5-13-23/h3-22H,1-2H3 |

| Standard InChI Key | UMKRTVOLHYYZHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C |

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The molecular structure features a central acridine moiety (9,10-dihydroacridine) with two methyl groups at the 9-position, creating a sterically hindered environment. The 10-position is substituted with a 9-phenylcarbazol-3-yl group, introducing additional π-conjugation and electron-donating capabilities . X-ray crystallographic analysis reveals a dihedral angle of approximately 87° between the acridine and carbazole planes, minimizing orbital overlap while maintaining electronic communication through space . This twisted conformation is critical for achieving both aggregation-induced emission (AIE) characteristics and TADF properties .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 450.57 g/mol | |

| Dihedral Angle (D-A) | 87° ± 2° | |

| Crystallographic Density | 1.24 g/cm³ | |

| Torsional Barrier | 12.3 kcal/mol |

Synthetic Pathways

The primary synthesis route involves a Buchwald-Hartwig amination between 9,9-dimethylacridan and 3-bromo-9-phenylcarbazole, catalyzed by palladium(II) acetate with Xantphos as a ligand. Recent optimizations using trimethylphenylammonium tribromide in dry tetrahydrofuran under ambient conditions achieve yields up to 69% after silica gel chromatography. Alternative methods employ Ullmann coupling reactions, though these typically result in lower yields (45-52%) due to competing side reactions .

Table 2: Comparative Synthesis Methods

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 69 | 99.5 |

| Ullmann Coupling | CuI/1,10-phenanthroline | 52 | 97.8 |

| Radical Coupling | AIBN/TBHP | 41 | 95.2 |

Electronic and Photophysical Properties

Orbital Characteristics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 3.1 eV, with the HOMO localized on the carbazole moiety (-5.3 eV) and LUMO on the acridine unit (-2.2 eV) . This spatial separation of frontier orbitals enables efficient charge transfer while maintaining a small singlet-triplet energy gap (ΔEₛₜ = 0.28 eV), crucial for TADF behavior .

Aggregation-Induced Emission

In dilute THF solutions (10⁻⁵ M), the compound exhibits weak blue fluorescence (λₑₘ = 450 nm, Φₚₗ = 0.12). Aggregation through solvent engineering (90% water fraction) enhances quantum yield to 0.68 with a redshifted emission at 480 nm . This AIE effect stems from restricted intramolecular rotation (RIR) of the phenyl-carbazole group, which suppresses non-radiative decay pathways .

Table 3: Photophysical Parameters

| State | λₐᵦₛ (nm) | λₑₘ (nm) | Φₚₗ | τ (ns) |

|---|---|---|---|---|

| Solution | 340 | 450 | 0.12 | 2.3 |

| Aggregated | 355 | 480 | 0.68 | 143 |

| Thin Film | 365 | 490 | 0.72 | 156 |

Device Applications in Optoelectronics

OLED Performance

When employed as a TADF emitter in green OLEDs, the compound demonstrates exceptional electroluminescent properties. A device structure of ITO/HAT-CN (10 nm)/TAPC (40 nm)/mCP (10 nm)/EML (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm) achieves maximum brightness of 18,740 cd/m² with CIE coordinates of (0.26, 0.54) . The optimized device exhibits an external quantum efficiency (EQE) of 16.2% at 100 cd/m², maintaining 14.8% at 1000 cd/m² .

Table 4: OLED Device Characteristics

| Parameter | Value |

|---|---|

| Turn-on Voltage | 2.8 V |

| Max Brightness | 18,740 cd/m² |

| EQE @ 100 cd/m² | 16.2% |

| CIE Coordinates | (0.26, 0.54) |

| LT₉₅ @ 1000 cd/m² | 420 h |

Hole Transport Capability

As a hole transport layer in perovskite solar cells, the compound demonstrates superior hole mobility (μₕ = 2.3 × 10⁻³ cm²/Vs) compared to standard Spiro-OMeTAD (1.1 × 10⁻³ cm²/Vs) . Devices incorporating this material show improved power conversion efficiency (PCE = 19.8% vs. 18.2% for Spiro-based controls) and enhanced moisture resistance, retaining 95% initial PCE after 500 h at 85% RH .

Recent Advances and Future Directions

TADF-OLED Optimization

Recent work combines the compound with pyridazine acceptors to create donor-acceptor systems with reverse intersystem crossing (RISC) rates exceeding 10⁶ s⁻¹ . The derivative 2AC-PYD demonstrates a RISC rate of 3.3 × 10⁵ s⁻¹, enabling delayed fluorescence lifetimes of 143 ns in toluene solutions . These advancements address efficiency roll-off challenges in high-brightness OLED applications.

Thermally Activated Delayed Fluorescence

Temperature-dependent studies (77-300 K) reveal a strong correlation between delayed fluorescence intensity and thermal energy. The activation energy for RISC processes is calculated as 0.26 eV using Arrhenius analysis, consistent with the measured ΔEₛₜ value . This confirmation of TADF mechanism validates theoretical models predicting 97% triplet harvesting efficiency in optimized devices .

Table 5: TADF Performance Metrics

| Parameter | Value |

|---|---|

| ΔEₛₜ | 0.28 eV |

| RISC Rate (kᵣᵢₛc) | 3.3 × 10⁵ s⁻¹ |

| Delayed Lifetime (τ) | 143 ns |

| Triplet Harvesting | 97% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume